

# Ethyl Trimethylacetate: A Versatile Non-Polar Solvent for Research and Development

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## Compound of Interest

Compound Name: *Ethyl trimethylacetate*

Cat. No.: B1220292

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

**Ethyl trimethylacetate**, also known as ethyl pivalate, is a colorless liquid with a characteristic fruity odor.<sup>[1]</sup> Its chemical structure, featuring a bulky tert-butyl group, imparts low polarity and high stability, making it a valuable non-polar solvent for a variety of applications in organic synthesis, drug formulation, and extraction processes. This document provides detailed application notes and experimental protocols for the effective use of **ethyl trimethylacetate** in a laboratory setting.

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **ethyl trimethylacetate** is presented in Table 1. These properties underscore its suitability as a non-polar solvent, characterized by its low water solubility and a boiling point conducive to easy removal post-reaction or extraction.

Table 1: Physicochemical Properties of **Ethyl Trimethylacetate**

Property	Value	Reference
Molecular Formula	C7H14O2	
Molecular Weight	130.18 g/mol	
Appearance	Clear, colorless liquid	
Odor	Fruity	<a href="#">[1]</a>
Density	0.856 g/mL at 25 °C	
Boiling Point	118 °C	
Melting Point	-90 °C	<a href="#">[2]</a>
Flash Point	15 °C (59 °F) - closed cup	
Refractive Index	n20/D 1.391	
Water Solubility	Insoluble	<a href="#">[1]</a>
Solubility in Organic Solvents	Soluble in ethanol and ether	<a href="#">[1]</a>

## Applications in Organic Synthesis

**Ethyl trimethylacetate** serves as an excellent non-polar medium for a range of organic reactions, particularly those involving non-polar reactants or requiring inert conditions. Its stability and low reactivity prevent it from participating in many common side reactions. One specific application is in condensation reactions, such as the phosphazene base-catalyzed condensation with acetophenone to yield  $\beta$ -trimethylsilyloxy esters.

## Generalized Protocol for a Grignard Reaction using Ethyl Trimethylacetate

This protocol describes a general procedure for conducting a Grignard reaction, a common carbon-carbon bond-forming reaction in organic synthesis, using **ethyl trimethylacetate** as the solvent.

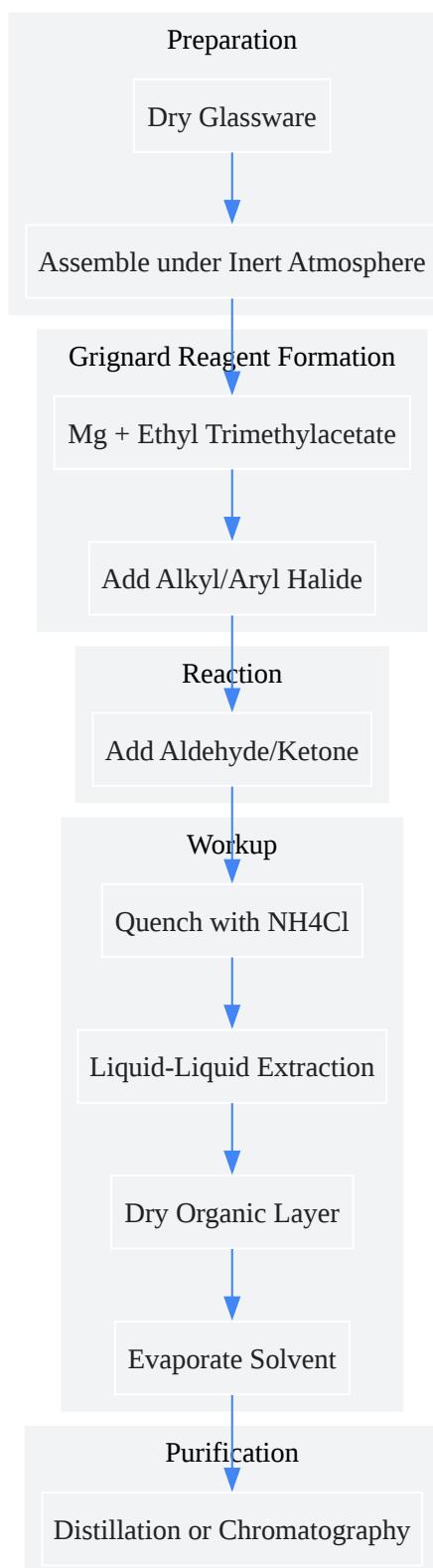
Materials:

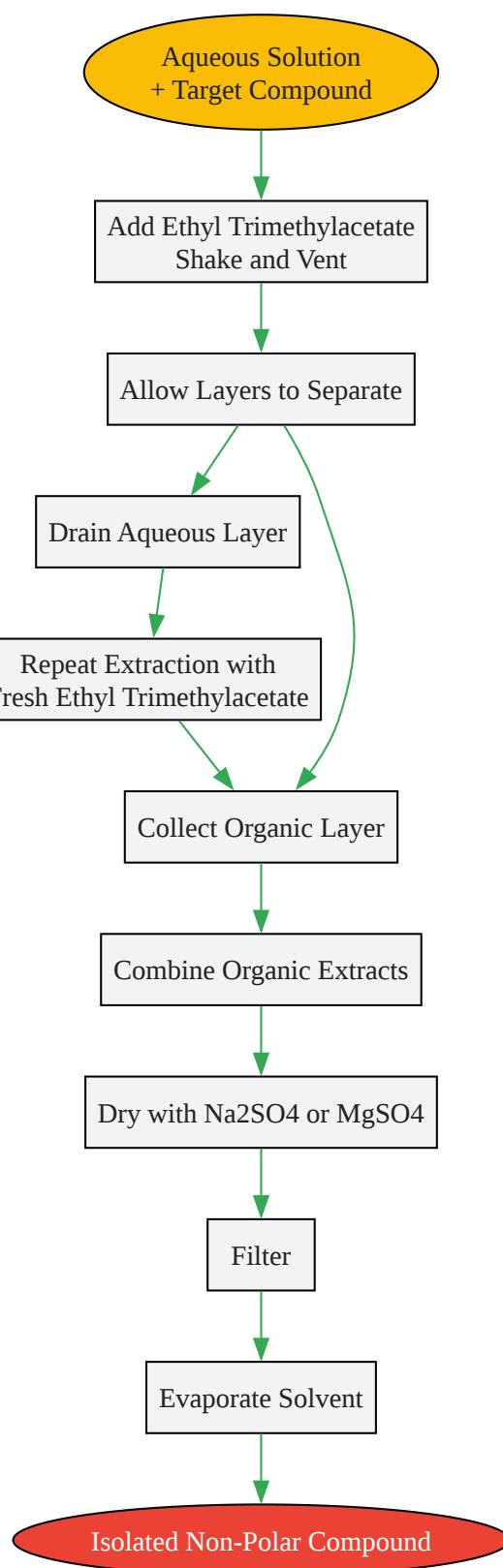
- Magnesium turnings
- Anhydrous **ethyl trimethylacetate**
- Alkyl or aryl halide
- Aldehyde or ketone
- Anhydrous diethyl ether (for initiation, if necessary)
- Iodine crystal (for initiation, if necessary)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, condenser, dropping funnel, and other standard glassware
- Inert atmosphere (e.g., nitrogen or argon)

**Procedure:**

- Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere to exclude moisture.
- Initiation: Place magnesium turnings in the round-bottom flask. Add a small amount of anhydrous **ethyl trimethylacetate**. If the reaction is slow to start, add a crystal of iodine or a small volume of anhydrous diethyl ether to activate the magnesium surface.
- Grignard Reagent Formation: Dissolve the alkyl or aryl halide in anhydrous **ethyl trimethylacetate** and add it dropwise to the magnesium suspension via the dropping funnel at a rate that maintains a gentle reflux.
- Reaction with Electrophile: Once the magnesium has been consumed, cool the reaction mixture. Dissolve the aldehyde or ketone in anhydrous **ethyl trimethylacetate** and add it dropwise to the Grignard reagent, maintaining the temperature as required for the specific reaction.

- Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
- Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will be the upper layer. Separate the layers. Extract the aqueous layer with an additional portion of **ethyl trimethylacetate** to recover any remaining product.
- Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the **ethyl trimethylacetate** solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by appropriate methods such as distillation or column chromatography.







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## References

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